5-(2-Bromophenyl)-2-ethyltetrazole
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Overview
Description
5-(2-Bromophenyl)-2-ethyltetrazole: is a heterocyclic compound that contains a tetrazole ring substituted with a 2-bromophenyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-(2-Bromophenyl)-2-ethyltetrazole typically begins with 2-bromobenzonitrile and ethyl azide.
Reaction Conditions: The reaction involves the cycloaddition of ethyl azide to 2-bromobenzonitrile under acidic conditions, often using a catalyst such as copper(I) chloride.
Procedure: The reaction mixture is heated to promote the formation of the tetrazole ring, followed by purification steps to isolate the desired product.
Industrial Production Methods:
Scale-Up: Industrial production may involve optimizing the reaction conditions to increase yield and purity.
Catalysts and Solvents: The use of efficient catalysts and solvents that can be recycled is crucial for large-scale synthesis.
Purification: Techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the 2-bromophenyl group can undergo nucleophilic substitution reactions, leading to various derivatives.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles for substitution reactions include amines and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used.
Major Products:
Substituted Tetrazoles: Products from substitution reactions can include various functionalized tetrazoles.
Coupled Products: Suzuki-Miyaura coupling can yield biaryl compounds.
Scientific Research Applications
Chemistry:
Ligand Design: The compound can be used as a ligand in coordination chemistry.
Catalysis: It can serve as a catalyst or catalyst precursor in organic reactions.
Biology and Medicine:
Pharmacophores: The tetrazole ring is a bioisostere of carboxylic acids, making it useful in drug design.
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents.
Industry:
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic properties.
Agriculture: It may be used in the development of agrochemicals.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Binding: It can interact with biological receptors, modulating their activity.
Pathways Involved:
Signal Transduction: The compound can affect cellular signaling pathways, leading to various biological effects.
Metabolic Pathways: It can influence metabolic pathways by acting as a substrate or inhibitor.
Comparison with Similar Compounds
5-Phenyl-2-ethyltetrazole: Similar structure but lacks the bromine atom.
5-(2-Chlorophenyl)-2-ethyltetrazole: Similar structure with a chlorine atom instead of bromine.
Uniqueness:
Bromine Substitution: The presence of the bromine atom can influence the compound’s reactivity and biological activity.
Electronic Effects: The bromine atom can affect the electronic properties of the tetrazole ring, making it unique compared to its analogs.
Properties
IUPAC Name |
5-(2-bromophenyl)-2-ethyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4/c1-2-14-12-9(11-13-14)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOPOMJQOQODGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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